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Compound of Interest

Compound Name: 2,2-Diphenyilglycine

Cat. No.: B147090

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for
2,2-diphenylglycine, a crucial non-proteinogenic amino acid and a valuable building block in

pharmaceutical and organic synthesis. The document details experimental protocols, presents
guantitative data for comparative analysis, and illustrates the reaction pathways through clear
diagrams.

Bucherer-Bergs Synthesis via 5,5-
Diphenylhydantoin

The Bucherer-Bergs reaction offers a robust two-step pathway to 2,2-diphenylglycine,
commencing with the synthesis of 5,5-diphenylhydantoin (phenytoin) from either
benzophenone or benzil, followed by hydrolysis.

Synthesis of 5,5-Diphenylhydantoin from Benazil

This method involves the condensation of benzil with urea in an alkaline medium.
Experimental Protocol:

 In a round-bottom flask equipped with a reflux condenser, dissolve benzil (e.g., 5.3 g, 0.025
mol) and urea (e.g., 3.0 g, 0.05 mol) in ethanol (75 mL).
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 To this solution, add an aqueous solution of sodium hydroxide (15 mL, 30%).

e Heat the mixture to reflux and maintain for at least 2 hours.

 After cooling to room temperature, pour the reaction mixture into water (125 mL) and stir.
« Filter the resulting mixture to remove any insoluble by-products.

 Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 5,5-
diphenylhydantoin.

o Collect the precipitate by vacuum filtration, wash with water, and dry.
e Recrystallize the crude product from ethanol to obtain pure 5,5-diphenylhydantoin.[1]

Quantitative Data:

Parameter Value Reference
Starting Material Benzil, Urea [1]
Solvent Ethanol [1]
Base Sodium Hydroxide [1]
Reaction Time 2 hours (reflux) [1]
Yield ~44% [1]

Reaction Pathway:

Benzil
NaOH, EtOH, Reflux Condensation P 5,5-Diphenylhydantoin
Urea
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Synthesis of 5,5-Diphenylhydantoin from Benzil.
Hydrolysis of 5,5-Diphenylhydantoin to 2,2-
Diphenylglycine

The synthesized hydantoin is then hydrolyzed under alkaline conditions to yield the final amino
acid.

Experimental Protocol:

Place 5,5-diphenylhydantoin in a suitable reaction vessel.
e Add an aqueous solution of a strong base, such as sodium hydroxide.

o Heat the mixture to reflux. The progress of the hydrolysis can be monitored by thin-layer
chromatography.

» After completion of the reaction, cool the mixture to room temperature.
 Acidify the reaction mixture with a mineral acid (e.g., HCI) to a pH of approximately 4.6.
e Cool the mixture to induce precipitation of 2,2-diphenylglycine.

o Collect the product by filtration, wash with cold water and then with a solvent like acetone to
remove impurities.

Dry the product to obtain 2,2-diphenylglycine.[2]

Quantitative Data:

Parameter Value Reference
Starting Material 5,5-Diphenylhydantoin [2]
Reagent Sodium Hydroxide (aq) [2]
Reaction Condition Reflux [2]

] High (specific yield not detailed
Yield , , [2]
in the provided abstract)
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Reaction Pathway:

Hydrolysis

5,5-Diphenylhydantoin |——»f 2,2-Diphenylglycine

1. NaOH (aqg), Reflux
2. H+ (acidification)

Click to download full resolution via product page

Hydrolysis of 5,5-Diphenylhydantoin.

Strecker Synthesis

The Strecker synthesis provides a one-pot method for the preparation of a-amino acids from a
ketone, in this case, benzophenone. The reaction proceeds via an a-aminonitrile intermediate
which is subsequently hydrolyzed.[3][4]

Experimental Protocol (General Procedure):
¢ In a suitable reaction vessel, dissolve benzophenone in a solvent such as methanol.

e Add a source of ammonia, such as ammonium chloride, and a cyanide source, like sodium
or potassium cyanide.

 Stir the reaction mixture at room temperature. The reaction progress can be monitored by
TLC.

o Upon completion of the a-aminonitrile formation, the reaction mixture is subjected to
hydrolysis.

e This is typically achieved by adding a strong acid (e.g., concentrated HCI) and heating the
mixture to reflux.

» After hydrolysis, the mixture is cooled, and the pH is adjusted to the isoelectric point of 2,2-
diphenylglycine to precipitate the product.

e The precipitate is collected by filtration, washed, and dried.

Quantitative Data:
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Specific quantitative data for the one-pot Strecker synthesis of 2,2-diphenylglycine from
benzophenone was not available in the provided search results. The following table is a
general representation based on typical Strecker syntheses.

Parameter Value

Starting Material Benzophenone
Reagents NH4CI, NaCN (or KCN)
Solvent Methanol/Water
Reaction Time Varies

Hydrolysis HCI, Reflux

Yield Moderate to High

Reaction Pathway:

Iminium formation
Benzophenone _» & cyanide attack a-Aminodiphenylacetonitrile _> Nitrile Hydrolysis 2,2-Diphenylglycine

Click to download full resolution via product page
Strecker Synthesis of 2,2-Diphenylglycine.

Asymmetric Synthesis Approaches

For applications requiring enantiomerically pure 2,2-diphenylglycine, asymmetric synthesis
methodologies are employed. These often involve the use of chiral auxiliaries or chiral phase-
transfer catalysts.

Asymmetric Strecker Reaction with a Chiral Auxiliary

This approach introduces a chiral amine to the Strecker reaction, leading to the
diastereoselective formation of an a-aminonitrile, which can then be separated and converted
to the enantiopure amino acid.
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Conceptual Workflow:

¢ Iminium Formation: Benzophenone reacts with a chiral amine (e.qg., (S)-1-phenylethylamine)
to form a chiral iminium ion.

o Diastereoselective Cyanide Addition: A cyanide source adds to the chiral iminium ion,
preferentially forming one diastereomer of the a-aminonitrile due to steric hindrance from the
chiral auxiliary.

o Diastereomer Separation: The resulting diastereomers are separated, often by crystallization
or chromatography.

e Hydrolysis and Auxiliary Removal: The desired diastereomer is hydrolyzed, and the chiral
auxiliary is cleaved to yield the enantiomerically enriched 2,2-diphenylglycine.

Reaction Logic:

Chiral Iminium lon

Chiral Amine Diastereomeric
(e.g., (S)-1-phenylethylamine) a-Aminonitriles
CN

Hi

Pure Diastereomer Hydrolysis & Enantioenriched
Auxiliary Removal 2,2-Diphenylglycine

Click to download full resolution via product page

Asymmetric Strecker Synthesis Workflow.

Asymmetric Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) can be employed for the asymmetric alkylation of a glycine
derivative using a chiral phase-transfer catalyst. This method is particularly useful for
synthesizing a,a-disubstituted amino acids.

Conceptual Workflow:
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e Enolate Formation: A glycine Schiff base (e.g., from diphenylmethylene) is deprotonated by a
strong base in a biphasic system (e.g., aqueous NaOH and an organic solvent).

» Chiral lon Pair Formation: A chiral phase-transfer catalyst (often derived from cinchona
alkaloids) transports the enolate into the organic phase, forming a chiral ion pair.

» Asymmetric Alkylation: An alkylating agent (in the case of 2,2-diphenylglycine, this would
be a two-step process or a related strategy) reacts with the enolate. The chiral environment
created by the catalyst directs the alkylation to one face of the enolate, leading to an
enantiomerically enriched product.

e Hydrolysis: The resulting product is hydrolyzed to yield the desired enantiomer of 2,2-
diphenylglycine.

Experimental Workflow:

Aqueous Phase Organic Phase
Catalyst+ Anion- Base (e.g., NaOH) Glycine Schiff Base
Deprotonation
P> Enolate

hase Transfer

> Chiral lon Pair
[Catalyst+ Enolate-]

Alkylating Agent

Asymmetric Alkylation

Enantioenriched Product
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Asymmetric Phase-Transfer Catalysis Workflow.

Conclusion

The synthesis of 2,2-diphenylglycine can be achieved through several effective methods, with
the Bucherer-Bergs reaction and the Strecker synthesis being the most prominent. The choice
of method will depend on factors such as the desired scale, available starting materials, and
the need for enantiopurity. For racemic 2,2-diphenylglycine, the Bucherer-Bergs synthesis via
5,5-diphenylhydantoin is a well-documented and reliable route. The Strecker synthesis offers a
more direct, one-pot approach. For the production of enantiomerically pure 2,2-
diphenylglycine, asymmetric methods employing chiral auxiliaries or phase-transfer catalysts
are essential. Further optimization of these asymmetric methods is a continuing area of
research, aiming for higher yields and enantioselectivities under milder conditions. This guide
provides a foundational understanding of these synthetic strategies to aid researchers and
professionals in the development of efficient and scalable processes for the production of this
important amino acid derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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